molecular formula C25H21NO7S B2483963 [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone CAS No. 1114872-58-0

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone

Cat. No.: B2483963
CAS No.: 1114872-58-0
M. Wt: 479.5
InChI Key: VVDBEBHBSSGFPJ-UHFFFAOYSA-N
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Description

The compound 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone features a benzothiazine-dioxide core (1,1-dioxido-4H-1,4-benzothiazin-2-yl) linked to a 2,3-dihydro-1,4-benzodioxin moiety and a 3,4-dimethoxyphenyl methanone group.

Properties

IUPAC Name

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO7S/c1-30-19-9-7-16(13-21(19)31-2)25(27)24-15-26(18-5-3-4-6-23(18)34(24,28)29)17-8-10-20-22(14-17)33-12-11-32-20/h3-10,13-15H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDBEBHBSSGFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCCO5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule that has drawn attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a benzothiazinone core fused with a benzodioxin moiety and a methanone group. This unique arrangement may contribute to its biological activity. The molecular formula is C19H18N2O5SC_{19}H_{18}N_{2}O_{5}S, with a molecular weight of approximately 378.42 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities including:

  • Antimicrobial Activity : Many derivatives of benzothiazine and benzodioxin have shown significant antibacterial and antifungal properties.
  • Enzyme Inhibition : Compounds containing the benzothiazine scaffold have been studied for their ability to inhibit cholinesterases and other enzymes linked to neurodegenerative diseases.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related compounds demonstrated that those with greater lipophilicity exhibited enhanced antibacterial activity. For instance, derivatives with modifications at the nitrogen or sulfur atoms showed increased efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundActivityPathogenReference
Benzothiazine DerivativeModerateS. aureus
Benzodioxin DerivativeSignificantE. coli

Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit enzymes associated with neurodegenerative diseases. In particular, studies have shown that benzothiazine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease pathology.

Inhibition Data

A recent study reported the following IC50 values for related compounds:

CompoundIC50 (µM)Enzyme
Compound A46.42BChE
Compound B157.31AChE

These values suggest that modifications in the structure can lead to varying degrees of enzyme inhibition, highlighting the need for further research into structure-activity relationships .

Case Studies

Case Study 1: Synthesis and Biological Evaluation
In a recent synthesis project, researchers developed several derivatives of the compound by modifying the benzodioxin moiety. These derivatives were screened for their antimicrobial activity against a range of bacterial strains. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria .

Case Study 2: Neuroprotective Potential
Another study focused on the neuroprotective effects of similar compounds in vitro. The results indicated that certain analogs could protect neuronal cells from oxidative stress-induced apoptosis by inhibiting relevant pathways associated with cell death .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
Research indicates that derivatives of benzothiazine compounds exhibit significant antibacterial activity. The compound has been evaluated for its efficacy against various bacterial strains. Studies have shown that benzothiazine derivatives can inhibit bacterial peptide deformylase, an enzyme crucial for bacterial survival, making them potential candidates for developing new antibacterial agents .

Anticancer Activity
The structural components of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone suggest possible interactions with cancer cell pathways. Preliminary investigations have indicated that similar benzothiazine compounds possess cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods involving the reaction of starting materials under controlled conditions. For example:

  • Microwave-Assisted Synthesis : Utilizing microwave irradiation has been shown to enhance the yield and purity of similar compounds by providing uniform heating and reducing reaction times .

Biochemical Mechanisms

Understanding the biochemical mechanisms underlying the activity of this compound is crucial for its application in drug development:

  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in bacterial growth or cancer proliferation is a key area of research. Studies have demonstrated that benzothiazine derivatives can effectively target enzyme pathways critical for cell survival .

Case Study 1: Antibacterial Efficacy

In a study published in Pharmaceutical Research, researchers synthesized a series of benzothiazine derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the benzothiazine structure significantly enhanced antibacterial potency .

Case Study 2: Anticancer Potential

Another study focused on the anticancer effects of similar compounds demonstrated that the introduction of specific functional groups led to increased cytotoxicity against human breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfone Group

The 1,1-dioxido (sulfone) group in the benzothiazine core enhances electrophilicity at adjacent positions, enabling nucleophilic substitutions. For example:

Reaction TypeConditionsProductReference Analogues
HydrolysisAqueous base (e.g., NaOH)Replacement of sulfone with hydroxylAzotla-Cruz et al., 2017
Thiol displacementRSH in polar aprotic solventsThioether derivativesAhmad et al., 2011

This reactivity is consistent with studies on methyl 1-R-4-methyl-2,2-dioxo-1H-benzothiazine-3-carboxylates, where sulfone groups participate in nucleophilic attacks under basic conditions .

Methoxy Group Transformations

The 3,4-dimethoxyphenyl moiety undergoes demethylation or electrophilic aromatic substitution (EAS):

Demethylation

Reagent SystemProductApplication
BBr₃ in CH₂Cl₂Catechol derivativesEnhanced hydrogen-bonding capacity
HI / AcOHHydroquinone intermediatesRedox-active metabolites

EAS Reactions

ReactionElectrophilePosition Selectivity
NitrationHNO₃ / H₂SO₄Para to methoxy groups
SulfonationSO₃ / H₂SO₄Ortho to methoxy groups

These transformations align with studies on 4-hydroxy-N'-arylidene-benzothiazine carbohydrazides, where methoxy groups direct electrophiles to specific positions .

Benzodioxin Ring Reactivity

The 2,3-dihydro-1,4-benzodioxin subunit undergoes ring-opening under acidic or reductive conditions:

ReactionConditionsOutcome
Acid hydrolysisHCl (conc.) / ΔCleavage to catechol derivatives
Catalytic hydrogenationH₂ / Pd-CReduction to dihydroxybenzene

Similar behavior is observed in N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, where the dioxin ring opens to yield diol intermediates .

Ketone-Based Reactions

The (3,4-dimethoxyphenyl)methanone group participates in condensation and reduction:

ReactionReagentsProduct
Grignard additionRMgXTertiary alcohol derivatives
Wolff-Kishner reductionNH₂NH₂ / KOH / ΔDemethylated aryl methane

These reactions mirror methodologies used in synthesizing cannabinoid-like compounds with aryl ketone motifs .

Biological Interactions

While direct pharmacological data for this compound is limited, structurally related benzothiazines exhibit enzyme inhibition via:

Target EnzymeInteraction MechanismIC₅₀ Range (µM)
ButyrylcholinesteraseCompetitive inhibition46–157 (analogues)
Cyclooxygenase-2 (COX-2)Active-site binding<10 (piroxicam)

The 1,1-dioxido group likely enhances binding affinity to serine hydrolases, as seen in cholinesterase inhibitors .

Synthetic Pathways

Key steps in its synthesis include:

  • Benzothiazine Formation : Base-catalyzed ring expansion of saccharin derivatives .

  • Dioxin Coupling : Suzuki-Miyaura cross-coupling to attach the benzodioxin subunit.

  • Methanone Installation : Friedel-Crafts acylation of 3,4-dimethoxybenzene.

Comparison with Similar Compounds

Compound 1 : (3,4-Dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

  • Molecular Formula: C₂₅H₂₂FNO₇S
  • Key Features : Fluorine substitution at position 6 of the benzothiazine ring and dual 3,4-dimethoxyphenyl groups.
  • However, this substitution may reduce metabolic stability compared to non-halogenated analogues .

Compound 2 : 4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-1,4-benzothiazin-2-ylmethanone

  • Molecular Formula: C₂₅H₂₂FNO₇S
  • Key Features : 3,5-Dimethoxyphenyl and 2,4-dimethylphenyl substituents.
  • Impact : Methyl groups improve lipophilicity, favoring blood-brain barrier penetration, while the absence of 3,4-dimethoxy groups may alter target specificity .

Benzodioxin-Containing Derivatives with Varied Pharmacological Activities

Compound 3 : D4476 (4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide)

  • Molecular Formula : C₂₁H₁₈N₄O₂
  • Key Features : Imidazole and pyridine rings linked to benzodioxin.
  • Activity: Inhibits T regulatory (Treg) cell differentiation, showing promise in immunotherapy .

Compound 4 : 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid

  • Molecular Formula : C₁₀H₁₀O₄
  • Key Features : Carboxylic acid functional group.
  • Activity : Exhibits anti-inflammatory activity comparable to ibuprofen in carrageenan-induced edema models .

Compound 5 : BI-78D3

  • Key Features : Contains a nitro-thiazole substituent.

Structural and Functional Analysis

Pharmacological Diversity

  • Immunomodulation: Benzodioxin-imidazole hybrids (e.g., D4476) target immune cell differentiation pathways .
  • Anti-Inflammatory Activity : Carboxylic acid derivatives leverage the benzodioxin scaffold for cyclooxygenase (COX) inhibition .
  • Adrenergic Modulation : Nitro-thiazole substituents (e.g., BI-78D3) enable selective adrenergic receptor antagonism .

Q & A

Basic: What synthetic strategies are employed to prepare [compound], and how are reaction conditions optimized?

Answer:
The synthesis involves multi-step protocols starting with commercially available precursors. Key steps include:

  • Functional group transformations : Sulfonylation of benzodioxin derivatives (e.g., sulfonyl chloride reactions) to introduce the 1,1-dioxido group .
  • Coupling reactions : Amidation or nucleophilic substitution to link the benzothiazin and dimethoxyphenyl methanone moieties .
  • Optimization factors : Solvent polarity (e.g., DMF for solubility), temperature control (40–80°C for kinetic stability), and catalyst selection (e.g., Pd-based catalysts for cross-coupling) to maximize yield and purity .

Basic: How is the crystal structure of [compound] determined, and what software is used for refinement?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodological steps include:

  • Data collection : High-resolution synchrotron or lab-source diffractometers.
  • Refinement : SHELXL (for small-molecule refinement) and SHELXS/SHELXD (for structure solution) .
  • Visualization : ORTEP-3 for generating thermal ellipsoid plots to assess atomic displacement .
    Reference PubChem data (InChI key, molecular formula) for structural validation .

Advanced: How can computational chemistry predict the reactivity of [compound] in nucleophilic environments?

Answer:
Density Functional Theory (DFT) simulations are used to:

  • Map electron density : Identify electrophilic sites (e.g., sulfone groups) prone to nucleophilic attack .
  • Reaction pathway analysis : Simulate intermediates and transition states for sulfonamide bond cleavage or methanone keto-enol tautomerism .
  • Puckering analysis : Cremer-Pople parameters assess ring conformations (e.g., benzodioxin puckering) to predict steric hindrance .

Advanced: What experimental designs are recommended to evaluate [compound]’s enzyme inhibition potential?

Answer:

  • Target selection : Focus on enzymes with sulfur-binding pockets (e.g., kinases, cytochrome P450) due to the sulfone group’s electrophilicity .
  • Assay types :
    • Fluorescence quenching: Monitor binding to tryptophan residues in enzyme active sites.
    • IC50 determination: Dose-response curves using purified enzymes (e.g., NADPH-cytochrome c reductase) .
  • Structural validation : Co-crystallization with target enzymes to confirm binding modes .

Advanced: How can conflicting data on [compound]’s environmental stability be resolved?

Answer:
Contradictions in degradation half-life or metabolite profiles require:

  • Multi-method analysis :
    • High-resolution LC-MS: Identify degradation products (e.g., demethylated dimethoxyphenyl derivatives).
    • QSPR models: Predict partitioning coefficients (log P) and bioaccumulation potential .
  • Experimental replication : Use split-split-plot designs (as in ) to test stability under varying pH, UV exposure, and microbial activity .

Basic: What spectroscopic techniques are critical for characterizing [compound]’s purity?

Answer:

  • NMR : ¹H/¹³C NMR to confirm methoxy group integration (δ 3.8–4.0 ppm) and benzothiazin aromaticity .
  • HRMS : Validate molecular weight (e.g., 379.37 g/mol for related compounds) .
  • IR spectroscopy : Detect sulfone S=O stretches (~1300–1150 cm⁻¹) .

Advanced: How does the electronic structure of [compound] influence its antioxidant capacity?

Answer:

  • Electron paramagnetic resonance (EPR) : Measure radical scavenging activity (e.g., DPPH assay).
  • Hammett analysis : Correlate substituent effects (e.g., methoxy groups as electron donors) with redox potentials .
  • Comparative studies : Benchmark against analogs (e.g., 3,4-dimethoxybenzaldehyde derivatives) to isolate structural contributors .

Advanced: What strategies mitigate synthetic challenges in scaling up [compound] for preclinical studies?

Answer:

  • Flow chemistry : Continuous processing to manage exothermic reactions (e.g., sulfonylation).
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, catalyst loading) via response surface methodology .
  • Purification : Use preparative HPLC with C18 columns to isolate isomers (e.g., axial vs. equatorial sulfone conformers) .

Basic: How is the solubility profile of [compound] assessed for in vitro assays?

Answer:

  • Phase-solubility analysis : Test in PBS, DMSO, and simulated gastric fluid.
  • Hansen solubility parameters : Predict miscibility with co-solvents (e.g., PEG 400) .
  • Dynamic light scattering (DLS) : Monitor aggregation at concentrations >1 mM .

Advanced: What computational tools model [compound]’s interactions with DNA G-quadruplex structures?

Answer:

  • Molecular docking (AutoDock Vina) : Screen binding to telomeric sequences (e.g., d[AGGG(TTAGGG)₃]).
  • MD simulations (AMBER) : Assess stability of intercalation vs. groove binding over 100-ns trajectories .
  • SAR studies : Compare with benzothiazole derivatives to identify critical substituents for selectivity .

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